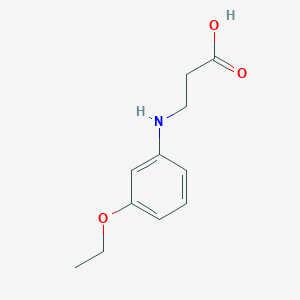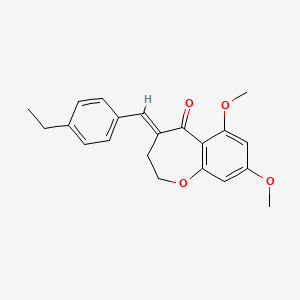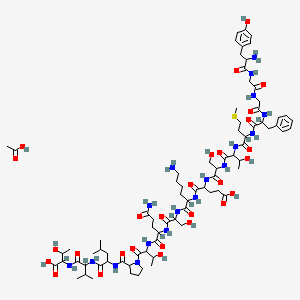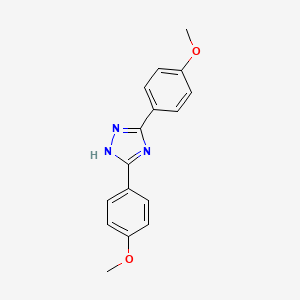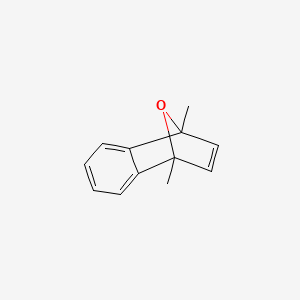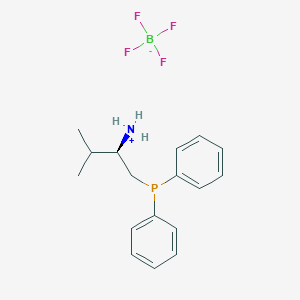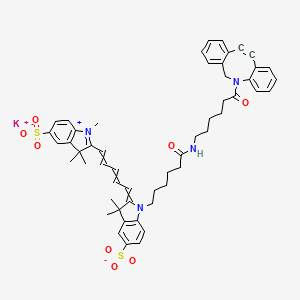
Diethenyl-oxo-tin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is characterized by the presence of two ethenyl groups attached to a tin-oxygen core. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
Diethenyl-oxo-tin can be synthesized through the reaction of divinyltin dichloride with water under controlled conditions . The reaction typically involves the hydrolysis of divinyltin dichloride, leading to the formation of this compound. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale hydrolysis of divinyltin dichloride in a controlled environment. The process is optimized to ensure high yield and purity, with careful monitoring of reaction parameters. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the product .
化学反应分析
Types of Reactions
Diethenyl-oxo-tin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds.
Substitution: The ethenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Tin oxides (SnO₂) are the primary products.
Reduction: Lower oxidation state tin compounds, such as tin(II) chloride.
Substitution: Various substituted organotin compounds, depending on the substituent introduced.
科学研究应用
Diethenyl-oxo-tin has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
作用机制
The mechanism of action of diethenyl-oxo-tin involves its interaction with molecular targets through its tin-oxygen core and ethenyl groups. The compound can form coordination complexes with various biomolecules, influencing their structure and function. In photolithography, this compound acts as a photoresist by undergoing photochemical reactions upon exposure to ultraviolet light, leading to changes in solubility and enabling pattern formation .
相似化合物的比较
Similar Compounds
Divinyltin oxide: Similar structure but different reactivity and applications.
Tin oxides (SnO₂): Common oxidation products with distinct properties.
Organotin halides: Compounds with halogen substituents instead of ethenyl groups.
Uniqueness
Diethenyl-oxo-tin is unique due to its specific combination of ethenyl groups and a tin-oxygen core, which imparts distinct chemical reactivity and applications. Its ability to undergo various chemical reactions and form coordination complexes makes it a versatile compound in both research and industrial applications .
属性
CAS 编号 |
4782-25-6 |
|---|---|
分子式 |
C4H6OSn |
分子量 |
188.80 g/mol |
IUPAC 名称 |
bis(ethenyl)-oxotin |
InChI |
InChI=1S/2C2H3.O.Sn/c2*1-2;;/h2*1H,2H2;; |
InChI 键 |
WBOCPDCTPPPPLR-UHFFFAOYSA-N |
规范 SMILES |
C=C[Sn](=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


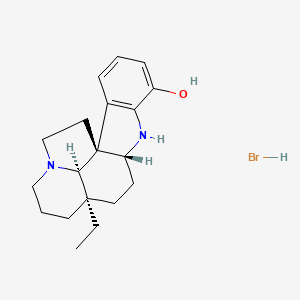
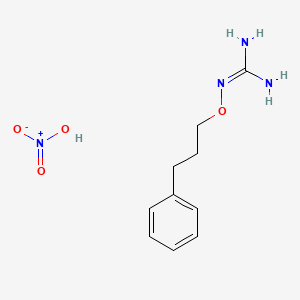
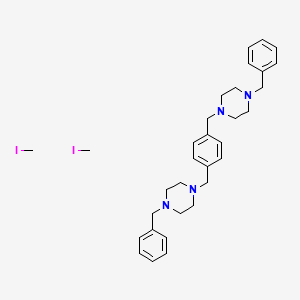
![methyl N-[2-(4-methylphenyl)ethenyl]carbamate](/img/structure/B14751294.png)
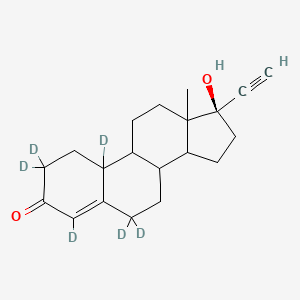

![Piperazine, 1-[2-[(2-methylphenyl)thio]phenyl]-](/img/structure/B14751306.png)
